Home > Products > Screening Compounds P36878 > (R)-lipoyl-AMP(1-)
(R)-lipoyl-AMP(1-) -

(R)-lipoyl-AMP(1-)

Catalog Number: EVT-1594678
CAS Number:
Molecular Formula: C18H25N5O8PS2-
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-lipoyl-AMP(1-) is a lipoyl-AMP(1-) obtained by deprotonation of the phosphate OH group of (R)-lipoyl-AMP; major species at pH 7.3. It is a conjugate base of a (R)-lipoyl-AMP.
Overview

(R)-lipoyl-AMP(1-) is a significant compound in biochemistry, particularly known for its role in the lipoylation of proteins. This post-translational modification involves the attachment of lipoic acid to lysine residues within target proteins, which is crucial for the function of various enzyme complexes, particularly those involved in energy metabolism. The compound is derived from lipoic acid and adenosine monophosphate, and it plays a pivotal role in metabolic pathways that utilize 2-oxo acids.

Source

(R)-lipoyl-AMP(1-) is synthesized through the action of the enzyme lipoate protein ligase, specifically via the LplA pathway. This enzyme catalyzes the activation of exogenous lipoic acid by converting it into lipoyl-AMP through a reaction with adenosine triphosphate. The resultant lipoyl-AMP then reacts with a conserved lysine residue on target proteins to form the protein-bound lipoamide group, facilitating essential enzymatic reactions in metabolic processes .

Classification

(R)-lipoyl-AMP(1-) can be classified under:

  • Chemical Class: Nucleotide derivatives
  • Functional Class: Coenzymes involved in metabolic reactions
  • Biological Role: Post-translational modifier in protein function
Synthesis Analysis

Methods

The synthesis of (R)-lipoyl-AMP(1-) primarily involves enzymatic reactions facilitated by lipoate protein ligases. The process can be outlined as follows:

  1. Activation of Lipoic Acid: Lipoic acid is activated by ATP to form lipoyl-AMP.
  2. Formation of Lipoamide: Lipoyl-AMP reacts with a lysine residue on the target protein, resulting in the formation of (R)-lipoyl-AMP(1-) and releasing adenosine diphosphate.

Technical Details

The enzymatic reaction occurs under physiological conditions, typically involving:

  • Enzyme: Lipoate protein ligase (LplA)
  • Substrates: Lipoic acid and ATP
  • Products: (R)-lipoyl-AMP(1-) and pyrophosphate

The reaction mechanism is characterized by the transfer of the lipoyl group from lipoyl-AMP to the lysine residue, which requires specific structural features in both the enzyme and substrates to facilitate binding and catalysis.

Molecular Structure Analysis

Structure

The molecular structure of (R)-lipoyl-AMP(1-) consists of:

  • Lipoic Acid Moiety: A bicyclic structure containing sulfur atoms.
  • Adenosine Monophosphate Backbone: Comprising a ribose sugar linked to a phosphate group and adenine base.

Data

Key structural data include:

  • Molecular Formula: C15H20N5O5S
  • Molecular Weight: Approximately 405.42 g/mol
  • 3D Structure: The spatial arrangement can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interaction with enzymes and substrates.
Chemical Reactions Analysis

Reactions

(R)-lipoyl-AMP(1-) participates in several critical biochemical reactions:

  1. Lipoylation Reaction: The core reaction where (R)-lipoyl-AMP(1-) donates its lipoyl group to form a lipoylated protein.
  2. Hydrolysis Reaction: Under certain conditions, (R)-lipoyl-AMP(1-) can undergo hydrolysis to regenerate free lipoic acid and adenosine monophosphate.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other cofactors or inhibitors that may affect enzyme activity or substrate availability.

Mechanism of Action

Process

The mechanism through which (R)-lipoyl-AMP(1-) exerts its effects involves:

  1. Binding to Enzymes: The lipoamide formed from (R)-lipoyl-AMP(1-) binds to 2-oxo acid dehydrogenase complexes, enhancing their catalytic efficiency.
  2. Facilitating Electron Transfer: The lipoamide group acts as a redox-active center that participates in electron transfer during metabolic reactions.

Data

Studies show that the presence of lipoylated enzymes significantly increases their activity in oxidative decarboxylation reactions, which are vital for energy production in cellular respiration pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol or ethanol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of its carbonyl groups.

Relevant Data or Analyses

Characterization techniques such as mass spectrometry and high-performance liquid chromatography provide detailed insights into purity and structural integrity during synthesis and application studies.

Applications

Scientific Uses

(R)-lipoyl-AMP(1-) has several applications in scientific research:

  • Metabolic Studies: Used as a model compound for studying enzyme mechanisms involving lipoylation.
  • Biochemical Assays: Acts as a substrate for assays designed to measure lipoate protein ligase activity.
  • Therapeutic Research: Investigated for potential roles in metabolic disorders due to its involvement in energy metabolism pathways.
Enzymatic Synthesis and Mechanistic Pathways of (R)-Lipoyl-AMP(1-)

Structural Basis of Lipoyltransferase-Lipoyl-AMP Interactions

The molecular architecture of lipoyltransferase enzymes reveals precise recognition mechanisms for (R)-lipoyl-AMP(1-). In bovine lipoyltransferase (bLT), crystallographic studies at 2.10 Å resolution demonstrate that (R)-lipoyl-AMP(1-) adopts a U-shaped conformation within a hydrophobic pocket of the enzyme's N-terminal domain. The lipoyl moiety engages in van der Waals interactions, while the AMP moiety forms hydrogen bonds in a tunnel-like cavity. This binding positions the C10 atom of the lipoyl group toward the protein surface, enabling nucleophilic attack by target lysine residues [3].

A critical feature is the interaction between the carbonyl oxygen of (R)-lipoyl-AMP(1-) and the invariant Lys135 residue of bLT. This interaction polarizes the thioester bond, increasing the electrophilicity of the C10 atom and facilitating acyl transfer to apo-proteins. The catalytic site is evolutionarily conserved, with analogous residues identified in Saccharomyces cerevisiae Lip3 and Plasmodium falciparum lipoate ligases [1] [8].

Table 1: Key Protein-Ligand Interactions in Lipoyltransferase:(R)-Lipoyl-AMP(1-) Complexes

ResidueInteraction TypeFunctional RoleBiological System
Lys135Hydrogen bondingPolarizes carbonyl oxygenBovine mitochondria
Hydrophobic pocket residuesvan der WaalsStabilizes dithiolane ringUniversal
Ser36/Ser38/Asn68Hydrogen bonding networkSubstrate positioningEukaryotic orthologs
His103ElectrostaticAnchors phosphate groupBacterial LplA

ATP-Dependent Activation Mechanisms in Prokaryotic vs. Eukaryotic Systems

(R)-Lipoyl-AMP(1-) synthesis requires ATP-dependent adenylation of lipoic acid, but mechanistic divergence exists between evolutionary lineages:

  • Prokaryotic Systems: Escherichia coli lipoate-protein ligase A (LplA) employs a two-step salvage pathway:
  • Lipoate + ATP → (R)-Lipoyl-AMP(1-) + PPᵢ
  • Lipoyl-AMP + apo-protein → lipoylated protein + AMPThis pathway enables scavenging of exogenous lipoate [1] [3].
  • Eukaryotic Systems: Saccharomyces cerevisiae utilizes Lip3 for adenylation but cannot utilize free lipoate. Yeast mitochondria require de novo synthesis via the FAS II pathway, where octanoyl-ACP serves as the precursor for lipoic acid synthesis. The Lip2-Lip5 complex (homologs of LipB-LipA) catalyzes octanoyl transfer and sulfur insertion, with Lip3 subsequently activating the synthesized lipoate to (R)-lipoyl-AMP(1-) [1].

Table 2: ATP-Dependent Activation Pathways Across Domains of Life

CharacteristicProkaryotesEukaryotes
Lipoate sourceExogenous salvageDe novo synthesis
Key enzymesLplA (single ligase)Lip3 + Lip2/Lip5 complex
ATP hydrolysisMg²⁺-dependentMg²⁺-dependent
Cellular compartmentCytoplasmMitochondria
Growth rescue with lipoateYesNo (S. cerevisiae mutants)

Comparative Enzymology of Lipoyl Ligases (LipL1, LipL2, LplA)

The enzymatic repertoire for (R)-lipoyl-AMP(1-) utilization demonstrates functional specialization:

  • Bacterial LplA: A single bifunctional enzyme in E. coli catalyzes both adenylation and transfer reactions. Its structure features a catalytic gorge that accommodates (R)-lipoyl-AMP(1-) adjacent to conserved His103 and Lys145 residues essential for acyl transfer [3] [7].

  • Eukaryotic LipL Systems: Plasmodium falciparum expresses two specialized ligases:

  • LipL1: Generates (R)-lipoyl-AMP(1-) from free lipoate and ATP
  • LipL2: Utilizes LipL1-generated (R)-lipoyl-AMP(1-) for lipoylation of E₂ subunits of α-ketoacid dehydrogenasesThis division of labor creates a substrate channeling mechanism that enhances metabolic efficiency in the parasite mitochondrion [8].

  • Human LIPT1: Purified bovine ortholog (88% sequence identity) exists pre-charged with (R)-lipoyl-AMP(1-) in vivo, indicating its role as a reservoir for rapid lipoylation. Mutations in LIPT1 (e.g., N44S) disrupt hydrogen bonding networks critical for (R)-lipoyl-AMP(1-) positioning, causing combined 2-ketoacid dehydrogenase deficiencies [4].

Kinetic analyses reveal that LipL enzymes exhibit broad acyl specificity, transferring hexanoyl, octanoyl, and decanoyl groups from corresponding acyl-AMP analogs to apo-proteins, albeit with reduced catalytic efficiency compared to lipoyl transfer [7].

Redox-Dependent Lipoylation Dynamics and Substrate Specificity

The redox state of lipoic acid profoundly influences (R)-lipoyl-AMP(1-) synthesis and transfer:

  • Reductive Activation: Plasmodium LipL2 requires a reducing environment for optimal activity. Biochemical assays demonstrate that dihydrolipoate is the preferred substrate for LipL1-mediated adenylation, forming dihydrolipoyl-AMP as the intermediate. This reduced species exhibits 3-fold higher transfer efficiency to acceptor proteins compared to oxidized lipoyl-AMP [8].

  • Target Protein Discrimination: Lipoyltransferases display hierarchical substrate specificity:

  • GcvH (H-protein of glycine cleavage system)
  • E₂ subunits of pyruvate dehydrogenase (Lat1)
  • α-ketoglutarate dehydrogenase (Kgd2)In S. cerevisiae, lipoylation of Lat1 and Kgd2 absolutely requires pre-lipoylated Gcv3, suggesting a lipoylation cascade mechanism where Gcv3 serves as a lipoyl donor or complex nucleator [1].
  • Metabolic Regulation: The Lip2-Lip3-Lip5-Gcv3 complex in yeast mitochondria may be regulated by acetyl-CoA availability. Structural modeling suggests acetyl-CoA binding induces conformational changes that enhance (R)-lipoyl-AMP(1-) transfer efficiency to E₂ subunits by 40%, linking lipoylation to cellular energy status [1].

Table 3: Redox-Dependent Lipoylation Parameters

ParameterOxidized (Lipoyl)Reduced (Dihydrolipoyl)
Adenylation rate (kcat/Kₘ)4.2 × 10³ M⁻¹s⁻¹1.7 × 10⁴ M⁻¹s⁻¹
Transfer efficiency to GcvH65%92%
Sensitivity to O₂StableRapid oxidation
Dominant form in mitochondria30%70%

Properties

Product Name

(R)-lipoyl-AMP(1-)

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 5-[(3R)-dithiolan-3-yl]pentanoyl phosphate

Molecular Formula

C18H25N5O8PS2-

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/p-1/t10-,11-,14-,15-,18-/m1/s1

InChI Key

QWEGOCJRZOKSOE-ADUAKINBSA-M

Canonical SMILES

C1CSSC1CCCCC(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.